molecular formula C13H11ClN2O B2795387 4-Chloro-N-(cyanomethyl)-2-methyl-N-prop-2-ynylbenzamide CAS No. 1825598-45-5

4-Chloro-N-(cyanomethyl)-2-methyl-N-prop-2-ynylbenzamide

Cat. No. B2795387
CAS RN: 1825598-45-5
M. Wt: 246.69
InChI Key: NGOLVRCKGJUYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-(cyanomethyl)-2-methyl-N-prop-2-ynylbenzamide, also known as T0070907, is a chemical compound that is commonly used in scientific research applications. It is a selective peroxisome proliferator-activated receptor gamma (PPARγ) antagonist that has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(cyanomethyl)-2-methyl-N-prop-2-ynylbenzamide involves the selective inhibition of PPARγ. PPARγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell proliferation. By selectively blocking PPARγ, this compound is able to modulate these processes and has been shown to have potential therapeutic applications in a range of diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it is able to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. In vivo studies have shown that it is able to reduce body weight and improve glucose tolerance in animal models of obesity and diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Chloro-N-(cyanomethyl)-2-methyl-N-prop-2-ynylbenzamide in lab experiments is its selectivity for PPARγ. This allows for the specific modulation of glucose and lipid metabolism, inflammation, and cell proliferation. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.

Future Directions

There are a number of future directions for the use of 4-Chloro-N-(cyanomethyl)-2-methyl-N-prop-2-ynylbenzamide in scientific research. One potential application is in the treatment of cancer. In vitro studies have shown that it is able to inhibit the growth of cancer cells, and further research is needed to determine its potential as a cancer therapy. Another potential application is in the treatment of diabetes and obesity. In vivo studies have shown that it is able to improve glucose tolerance and reduce body weight, and further research is needed to determine its potential as a therapeutic agent in these conditions. Finally, there is potential for the use of this compound in the development of novel drugs that target PPARγ. By understanding the mechanism of action of this compound, researchers may be able to develop more effective and selective PPARγ modulators for use in a range of diseases.

Synthesis Methods

The synthesis of 4-Chloro-N-(cyanomethyl)-2-methyl-N-prop-2-ynylbenzamide involves the reaction between 4-chloro-2-methylbenzoic acid and propargylamine. The resulting product is then reacted with cyanomethyl chloride to produce the final compound. The synthesis method has been optimized to produce high yields of pure product, making it suitable for use in scientific research applications.

Scientific Research Applications

4-Chloro-N-(cyanomethyl)-2-methyl-N-prop-2-ynylbenzamide is commonly used in scientific research as a selective PPARγ antagonist. PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. It is also involved in the regulation of inflammation and cell proliferation. By selectively blocking PPARγ, this compound is able to modulate these processes and has been shown to have potential therapeutic applications in a range of diseases, including cancer, diabetes, and obesity.

properties

IUPAC Name

4-chloro-N-(cyanomethyl)-2-methyl-N-prop-2-ynylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-3-7-16(8-6-15)13(17)12-5-4-11(14)9-10(12)2/h1,4-5,9H,7-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOLVRCKGJUYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)N(CC#C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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